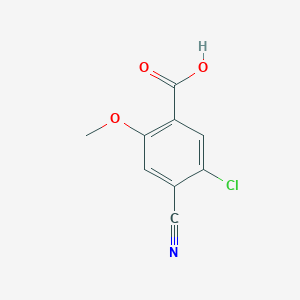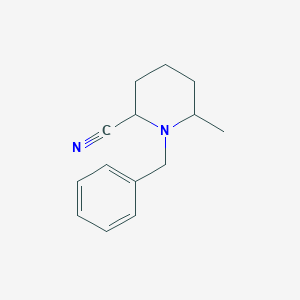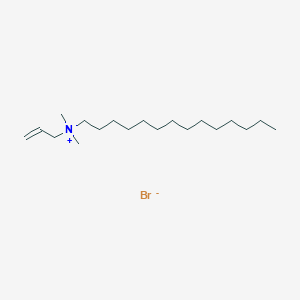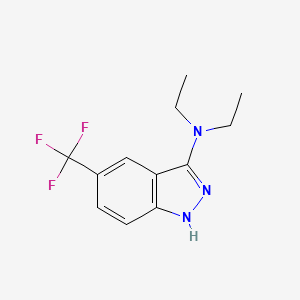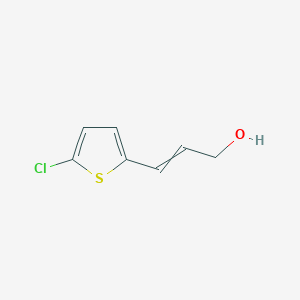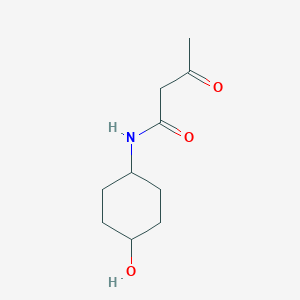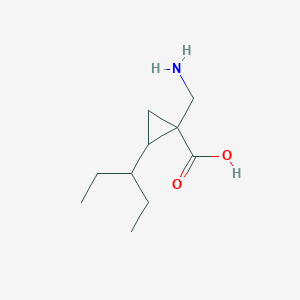![molecular formula C7H9N3O2 B8546445 2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol](/img/structure/B8546445.png)
2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique pyrano[4,3-d]pyrimidine scaffold, which is known for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol typically involves multi-component reactions. One common method is the reaction of malononitrile with aryl aldehydes and barbituric acid under catalytic conditions. This reaction can be carried out in water at reflux conditions using poly(4-vinylpyridine) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and employing recyclable catalysts, are often applied to scale up the synthesis for industrial purposes.
化学反応の分析
Types of Reactions
2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit enhanced biological activities.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have been investigated for their antiviral and anti-inflammatory properties.
Industry: The compound’s unique structure makes it valuable for developing new materials with specific properties.
作用機序
The mechanism of action of 2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit CDK2 by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrano[2,3-d]pyrimidine-2,4-dione: Investigated as a PARP-1 inhibitor with potential anticancer activity.
Uniqueness
2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol stands out due to its unique pyrano[4,3-d]pyrimidine scaffold, which provides a versatile platform for the development of novel therapeutic agents. Its ability to undergo various chemical modifications further enhances its potential for drug discovery and development.
特性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC名 |
2-amino-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H9N3O2/c8-7-9-5-1-2-12-3-4(5)6(11)10-7/h1-3H2,(H3,8,9,10,11) |
InChIキー |
VWNZPXHTSQBFKJ-UHFFFAOYSA-N |
正規SMILES |
C1COCC2=C1N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


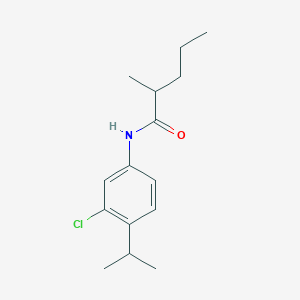
![8,8-Dimethyl-6,9-diaza-spiro[4.5]decan-10-one](/img/structure/B8546382.png)
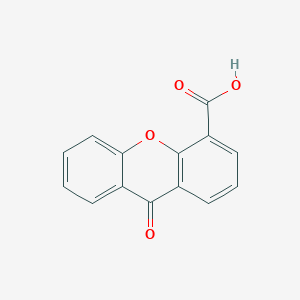
![Ethyl 3-methyl-3-azabicyclo[3.1.0]hexane-1-carboximidate](/img/structure/B8546402.png)
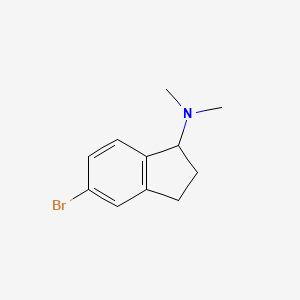
![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[E]indol-3-ium iodide](/img/structure/B8546428.png)

